4-[(2-nitrophenyl)methyl]thiomorpholine 4-[(2-nitrophenyl)methyl]thiomorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10951408
InChI: InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
SMILES: C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol

4-[(2-nitrophenyl)methyl]thiomorpholine

CAS No.:

Cat. No.: VC10951408

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-nitrophenyl)methyl]thiomorpholine -

Specification

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
IUPAC Name 4-[(2-nitrophenyl)methyl]thiomorpholine
Standard InChI InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Standard InChI Key GBCGPEHUOBBPPQ-UHFFFAOYSA-N
SMILES C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Thiomorpholine derivatives are sulfur-containing heterocycles that exhibit distinct electronic and steric properties. The 4-[(2-nitrophenyl)methyl]thiomorpholine structure comprises:

  • Thiomorpholine core: A six-membered ring with one sulfur atom at position 1.

  • 2-Nitrophenylmethyl substituent: A benzyl group with a nitro (-NO₂) group at the ortho position, attached to the thiomorpholine’s 4-position.

Molecular Geometry and Bonding

Crystallographic studies of analogous nitroaryl-substituted heterocycles reveal that the nitro group’s position significantly influences molecular geometry. For example, in N1-aryl-2-pyrazolines, ortho-nitro substituents lead to shorter N–C bond distances (1.345–1.365 Å) compared to para-substituted analogs . This suggests that the 2-nitrophenyl group in 4-[(2-nitrophenyl)methyl]thiomorpholine may induce similar electronic effects, potentially enhancing the compound’s rigidity and intermolecular interactions.

Table 1: Comparative Bond Distances in Nitroaryl Heterocycles

Bond TypeDistance Range (Å)Compound Class
N–C (aromatic)1.345–1.365N1-aryl-2-pyrazolines
C–S (thiomorpholine)1.76–1.82Thiomorpholine derivatives
C–NO₂1.47–1.49Nitrobenzene analogs

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 4-[(2-nitrophenyl)methyl]thiomorpholine is documented, plausible pathways can be inferred from related methodologies:

Nucleophilic Aromatic Substitution

A nitro-substituted benzyl halide (e.g., 2-nitrobenzyl chloride) reacts with thiomorpholine in the presence of a base (e.g., K₂CO₃) to form the target compound. This method is analogous to the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, where a fluoronitrobenzene derivative undergoes substitution with thiomorpholine .

Reductive Amination

Condensation of 2-nitrobenzaldehyde with thiomorpholine followed by reduction (e.g., using NaBH₄) could yield the desired product. This approach mirrors the synthesis of piperazine derivatives described in patent literature .

Cyclization Strategies

Formation of the thiomorpholine ring via cyclization of a dithiol-containing precursor with a nitroarylalkylamine. For instance, bis(2-chloroethyl)amine has been used to construct piperazine rings , suggesting that similar reagents (e.g., bis(2-mercaptoethyl)amine) could facilitate thiomorpholine synthesis.

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds (e.g., 4-(2-fluoro-4-nitrophenyl)thiomorpholine ):

Table 2: Estimated Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight252.29 g/mol
Density1.36–1.40 g/cm³
Boiling Point400–415°C
LogP (Partition Coefficient)2.8–3.1
SolubilityLow in water; soluble in DMSO

Chemical Reactivity and Applications

Reactivity Profile

  • Nitro Group Reduction: The ortho-nitro group can be reduced to an amine using Fe/AcOH or catalytic hydrogenation , yielding 4-[(2-aminophenyl)methyl]thiomorpholine, a potential intermediate for pharmaceutical agents.

  • Sulfur Oxidation: The thiomorpholine sulfur atom may oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H₂O₂), altering electronic properties and bioactivity.

Medicinal Chemistry

Thiomorpholine derivatives are explored for kinase inhibition and antimicrobial activity. For example, 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione exhibits cytotoxicity against A549 lung cancer cells. The nitro group in 4-[(2-nitrophenyl)methyl]thiomorpholine could serve as a pharmacophore for nitroreductase-activated prodrugs.

Materials Science

Nitroaryl groups enhance thermal stability and intermolecular interactions. Crystallographic studies of nitro-substituted pyrazolines demonstrate layered molecular packing driven by π-π stacking and hydrogen bonding , suggesting utility in crystal engineering.

Research Gaps and Future Directions

Despite its potential, 4-[(2-nitrophenyl)methyl]thiomorpholine remains understudied. Critical areas for further investigation include:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluating anticancer, antibacterial, and enzyme inhibitory activity.

  • Structural Studies: X-ray crystallography to elucidate precise molecular geometry and packing behavior.

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